

Chemical characteristics of 4-chloro-5-methoxyindan-1-one

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Compound of Interest

Compound Name: 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

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An In-Depth Technical Guide to the Chemical Characteristics of 4-Chloro-5-methoxyindan-1-one

This guide provides a detailed exploration of the chemical properties, synthesis, analysis, and reactivity of 4-chloro-5-methoxyindan-1-one, a substituted indanone of significant interest to researchers in synthetic chemistry and drug development. The indanone core is a privileged scaffold found in numerous biologically active molecules, and understanding the characteristics of its derivatives is crucial for the design of novel compounds. This document moves beyond a simple data sheet to offer practical insights and the causal reasoning behind experimental methodologies.

Core Physicochemical Profile

4-Chloro-5-methoxyindan-1-one is a poly-substituted aromatic ketone. Its structure, featuring a bicyclic system with chloro, methoxy, and carbonyl functional groups, dictates its physical properties and chemical behavior. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group create a unique electronic environment on the aromatic ring, influencing its reactivity.

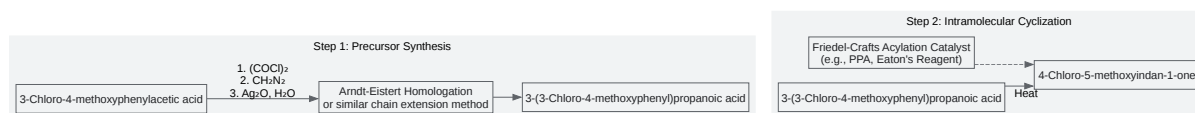
Table 1: Key Physicochemical Properties and Identifiers

Property	Value	Source(s)
Chemical Name	4-Chloro-5-methoxyindan-1-one	[1][2]
Synonyms	4-Chloro-5-methoxy-1-indanone; 4-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one	[1][2]
CAS Number	944109-65-3	[1][2][3][4]
Molecular Formula	C ₁₀ H ₉ ClO ₂	[1][2]
Molecular Weight	196.63 g/mol	[1][2][3]
Appearance	Off-white to yellow solid	[2][4]
Melting Point	124-128 °C	[2][4]
Boiling Point	347.7 ± 42.0 °C (Predicted)	[2]
Density	1.302 ± 0.06 g/cm ³ (Predicted)	[2]
Purity (Typical)	≥97%	[1][2]
Storage	Store at room temperature, sealed in a dry environment.	[2]

Synthesis and Purification Strategy

While multiple routes to indanones exist, the most reliable and common approach involves the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid.[5] This strategy ensures precise control over the substitution pattern on the aromatic ring. For 4-chloro-5-methoxyindan-1-one, the logical precursor is 3-(3-chloro-4-methoxyphenyl)propanoic acid.

Proposed Synthetic Workflow



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Caption: Proposed two-stage synthesis of 4-chloro-5-methoxyindan-1-one.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Causality: This protocol relies on converting the carboxylic acid precursor into a more reactive acylating species (an acylium ion or equivalent) using a strong acid catalyst. The subsequent intramolecular electrophilic attack on the electron-rich aromatic ring forms the five-membered ring of the indanone system. Polyphosphoric acid (PPA) is an effective and common choice for this transformation as it serves as both the acidic catalyst and a solvent.

- **Preparation:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-chloro-4-methoxyphenyl)propanoic acid (1.0 eq).
- **Reaction Initiation:** Add polyphosphoric acid (PPA) (approx. 10-fold excess by weight) to the flask. The viscosity of PPA necessitates careful and thorough mixing.
- **Cyclization:** Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase like 30% ethyl acetate in hexanes. The reaction is usually complete within 2-4 hours.
- **Quenching:** After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the organic product.

- **Extraction:** Extract the product from the aqueous slurry using a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
- **Washing:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

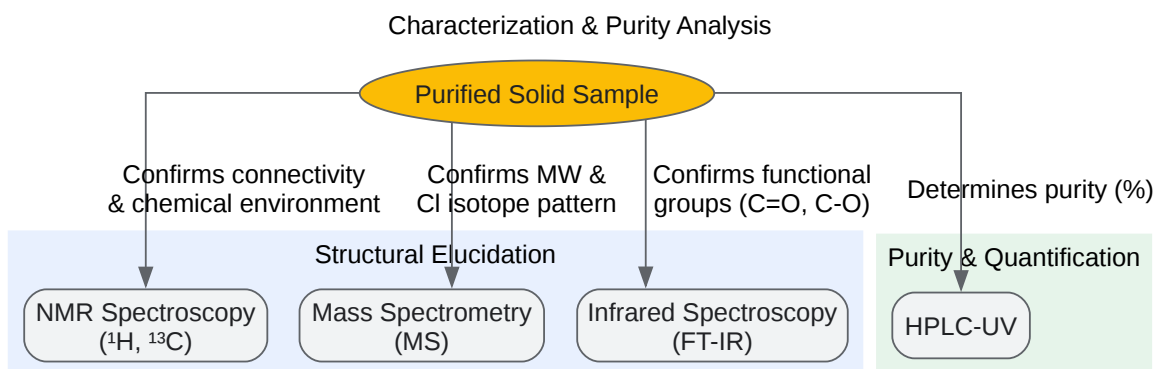
Purification Protocol: Recrystallization

Self-Validation: A successful recrystallization yields a product with a sharp, defined melting point that matches the reference value. This provides intrinsic validation of the compound's purity.

- **Solvent Selection:** The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. A common choice for a moderately polar compound like this indanone is ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
- **Hot Filtration:** If any insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- **Isolation:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. Each technique provides a unique piece of structural information, and together, they form a self-validating system.



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Caption: Integrated workflow for the analytical characterization of the title compound.

Expected Spectroscopic Data

The following table summarizes the expected data from standard analytical techniques. This predictive approach is fundamental in synthetic chemistry for confirming that the obtained product matches the target structure.

Table 2: Predicted Spectroscopic and Chromatographic Data

Technique	Expected Observations	Rationale
^1H NMR	<ul style="list-style-type: none">• Aromatic Protons: 2 singlets or narrow doublets (δ 7.0-7.8 ppm).• Methylene Protons (C2-H₂): Triplet (δ ~3.1 ppm).• Methylene Protons (C3-H₂): Triplet (δ ~2.7 ppm).• Methoxy Protons (OCH₃): Singlet (δ ~3.9 ppm, 3H).	The aromatic protons are distinct due to the substitution pattern. The adjacent methylene groups (C2 and C3) will show triplet splitting patterns (n+1 rule). The methoxy group protons are isolated and appear as a singlet.
^{13}C NMR	<ul style="list-style-type: none">• Carbonyl Carbon (C=O): δ ~195-205 ppm.• Aromatic Carbons: 6 signals in the δ 110-160 ppm range.• Methoxy Carbon (OCH₃): δ ~56 ppm.• Methylene Carbons (CH₂): 2 signals in the δ 25-40 ppm range.	The carbonyl carbon is highly deshielded. The number of aromatic signals confirms the substitution pattern. Chemical shifts are predictable based on standard correlation charts.
FT-IR	<ul style="list-style-type: none">• C=O Stretch (Ketone): Strong absorption at ~1700-1720 cm⁻¹.• C-O Stretch (Aryl Ether): Strong absorption at ~1250 cm⁻¹.• Aromatic C=C Stretch: Medium absorptions at ~1600 & ~1480 cm⁻¹.• C-Cl Stretch: Absorption in the fingerprint region ~700-800 cm⁻¹.	Each functional group has a characteristic vibrational frequency, providing direct evidence of their presence in the molecule.
Mass Spec.	<ul style="list-style-type: none">• Molecular Ion (M⁺): Peak at m/z 196.• Isotope Peak (M+2)⁺: Peak at m/z 198, with ~33% the intensity of the M⁺ peak.	The molecular weight matches the formula. The presence of one chlorine atom results in a characteristic 3:1 ratio for the M ⁺ and (M+2) ⁺ isotope peaks, which is a definitive confirmation.

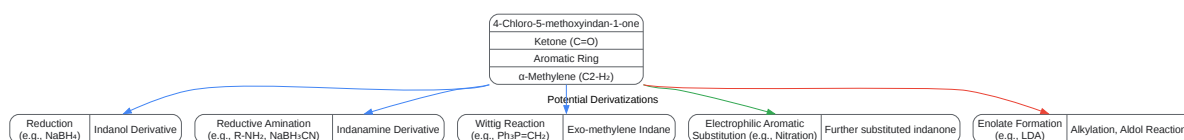
Protocol: HPLC Purity Analysis

Trustworthiness: This protocol is designed to be robust and reproducible. By using a standard C18 column and a simple isocratic mobile phase, the method can be easily transferred between labs. The UV detection wavelength is chosen to maximize the absorbance of the aromatic system, ensuring high sensitivity.

- **System:** A standard HPLC system with a UV detector.
- **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- **Mobile Phase:** Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require minor optimization.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV at 254 nm.
- **Sample Preparation:** Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
- **Injection:** Inject 10 μ L of the sample.
- **Analysis:** The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chemical Reactivity and Derivatization

The molecule possesses three primary sites of reactivity: the ketone, the aromatic ring, and the α -methylene protons, making it a versatile building block for further synthetic transformations.



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Caption: Key reactive sites and potential derivatization pathways.

- **Reactions at the Carbonyl Group:** The ketone is susceptible to nucleophilic attack. It can be readily reduced to the corresponding alcohol (an indanol) using mild reducing agents like sodium borohydride (NaBH₄). It is also an excellent substrate for reductive amination to introduce amine functionalities or for Wittig-type reactions to form C=C bonds at the C1 position.
- **Reactions at the Aromatic Ring:** The existing substituents direct further electrophilic aromatic substitution. The methoxy group is a strong activating ortho-, para-director, while the chloro and acyl groups are deactivating. The position ortho to the methoxy group (C6) is the most likely site for further substitution (e.g., nitration, halogenation).
- **Reactions at the α-Carbon:** The protons on the C2 carbon are acidic due to their position adjacent to the carbonyl group. They can be removed by a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then act as a nucleophile in reactions such as alkylations or aldol condensations.

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.

- Hazard Profile: The compound is classified as harmful if swallowed (H302).[2][6] A full Safety Data Sheet (SDS) should always be consulted before handling.[4][6]
- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]
- Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials.[2]

Conclusion

4-Chloro-5-methoxyindan-1-one is a well-defined chemical entity with predictable and exploitable characteristics. Its synthesis is achievable through established organic chemistry reactions, and its structure can be rigorously confirmed using a standard suite of analytical techniques. The presence of multiple, distinct reactive sites makes it a highly valuable intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides the foundational knowledge and procedural rationale necessary for its effective use in a research and development setting.

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